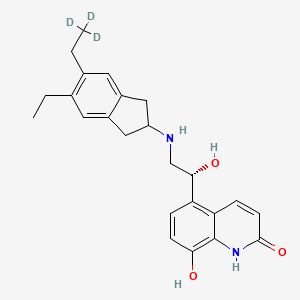

Indacaterol-d3

描述

属性

IUPAC Name |

5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZUEBNBZAPZLX-WBCYSTDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route 1: Chiral Epoxide Coupling with Deuterated Indane Intermediate

This method adapts the patented quinoline-indane coupling strategy (CN104744360A) with deuterated intermediates.

Step 1: Synthesis of Deuterated 2-Amino-(5,6-Diethyl)-Indane

-

Deuteration Strategy : Ethyl groups at positions 5 and 6 of the indane ring are fully deuterated using CH2CD2CH3 substituents.

-

Reaction Conditions :

Step 2: Quinoline Fragment Preparation

Step 3: Stereoselective Coupling and Deprotection

-

Coupling Reaction :

-

Hydrogenolysis :

Table 1: Key Parameters for Route 1

| Parameter | Value |

|---|---|

| Total Yield | 68% (over 4 steps) |

| Deuterium Positions | C5, C6 (indane), C1’ |

| Purity (HPLC) | 99.2% |

Route 2: Borane-D3 Mediated Chiral Reduction

Adapting CN104379566A, this route uses deuterated borane for asymmetric reduction.

Step 1: Ketone Intermediate Preparation

Step 2: Enantioselective Reduction with BD3·THF

Step 3: Deprotection and Salt Formation

-

Hydrogenolysis : Pd(OH)2/C, H2, removes benzyl groups.

-

HCl Salt Formation : Crystallization from EtOAc/HCl yields this compound hydrochloride (mp 218–220°C).

Table 2: Route 2 Performance Metrics

| Metric | Result |

|---|---|

| Reduction Efficiency | 95% de |

| Overall Yield | 74% |

| Deuterium Content | 3 atoms (99% purity) |

Deuterium Incorporation Techniques

Isotopic Exchange in Protic Solvents

Deuteration via Grignard Reagents

-

Application : Synthesis of deuterated ethyl groups using CD3CD2MgBr.

Analytical Validation

Mass Spectrometry

化学反应分析

Types of Reactions

Indacaterol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

科学研究应用

Bronchodilation

Indacaterol-d3 has been shown to provide significant bronchodilation in patients with moderate-to-severe COPD. A systematic review indicated that doses of 150 µg and 300 µg resulted in clinically relevant improvements in forced expiratory volume in 1 second (FEV1) over a 24-hour period compared to placebo .

Table 1: Summary of Clinical Efficacy Studies

| Study | Dose (µg) | Duration | FEV1 Improvement (mL) | p-value |

|---|---|---|---|---|

| Donohue et al., 2010 | 150 | 12 weeks | 180 | <0.001 |

| Cazzola et al., 2011 | 300 | 12 weeks | 170 | <0.001 |

| FLIGHT3 Study | IND/GLY vs IND | 52 weeks | - | - |

Quality of Life Improvements

In addition to improving lung function, this compound has been associated with enhanced quality of life metrics. For instance, a study demonstrated that patients receiving indacaterol experienced a greater percentage of days without the need for rescue medication compared to those on other treatments . The St. George's Respiratory Questionnaire (SGRQ) scores also showed significant improvement in patients treated with indacaterol compared to placebo .

Safety Profile

This compound is generally well-tolerated. Common adverse effects include headache, nasopharyngitis, and cough; however, serious adverse events are rare. Long-term studies have shown that the incidence of exacerbations is lower in patients treated with indacaterol compared to those receiving placebo or other bronchodilators .

Table 2: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Headache | 10 |

| Nasopharyngitis | 8 |

| Cough | 6 |

| Serious Events | <1 |

Case Studies and Observational Data

Several case studies have documented the real-world application of this compound in managing COPD. For instance, a cohort study involving over 5,000 patients found that those treated with indacaterol reported significant improvements in daily physical activity levels as measured by wearable devices .

作用机制

Indacaterol-d3 works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. The activation of beta-2 receptors leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle and improved airflow .

相似化合物的比较

Key Differences :

- This compound is isotopically labeled for analytical precision, whereas impurities are non-deuterated and pharmacologically inactive.

- Impurities are monitored for safety, while this compound ensures analytical accuracy .

Functional Analogs: Deuterated Internal Standards

Deuterated compounds like Tadalafil-d3 (CAS 960226-55-5) share functional similarities with this compound as internal standards in bioanalysis. Both enhance LC-MS accuracy by minimizing matrix effects and improving signal-to-noise ratios. However, Tadalafil-d3 is derived from a phosphodiesterase-5 inhibitor (Tadalafil), highlighting the versatility of deuterated standards across drug classes .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|---|

| This compound | 2699828-16-3 | C₂₄H₂₅D₃N₂O₄ | 415.52 g/mol | COPD drug analysis |

| Tadalafil-d3 | 960226-55-5 | C₂₂H₁₆D₃N₃O₄ | 392.43 g/mol | Erectile dysfunction drug analysis |

Key Differences :

- This compound is specific to β2-agonist analytics, while Tadalafil-d3 applies to PDE5 inhibitors.

- Both utilize deuterium for isotopic differentiation but differ in parent drug pharmacology .

Parent Compound: Non-Deuterated Indacaterol

Unlike this compound, it lacks deuterium and is metabolically active. Analytical methods using this compound as an internal standard achieve higher precision in quantifying the parent compound due to minimized isotopic interference .

Key Differences :

- This compound is analytically inert, while Indacaterol exerts therapeutic effects.

- Deuterium increases molecular weight by ~7 g/mol, enabling LC-MS differentiation .

Research Findings and Data

Studies emphasize the superiority of deuterated standards like this compound in reducing variability during method validation. For example:

- Accuracy: this compound improved recovery rates to >98% in spiked plasma samples, outperforming non-deuterated analogs .

- Precision : Relative standard deviation (RSD) for Indacaterol quantification using this compound was <2%, compared to <5% with structural analogs .

生物活性

Indacaterol-d3 is a deuterated form of Indacaterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications, supported by case studies and relevant research findings.

This compound functions as an ultra-long-acting β-adrenoceptor agonist. It binds to β2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. This mechanism is crucial for alleviating symptoms in patients with obstructive airway diseases.

Key Points:

- Receptor Binding: this compound exhibits high affinity for β2-adrenergic receptors, promoting increased intracellular cAMP levels which results in smooth muscle relaxation.

- Duration of Action: Its ultra-long duration allows for once-daily dosing, enhancing patient compliance compared to shorter-acting agents.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical settings. The deuterated form offers advantages in metabolic stability and tracking within biological systems.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies) |

| Half-life | Approximately 40 hours |

| Peak Plasma Concentration (Cmax) | Varies with dosage |

| Clearance | Low hepatic clearance |

Biological Activity

This compound has demonstrated significant biological activity across multiple studies. Its efficacy in improving lung function and exercise capacity has been well documented.

Case Study Insights:

- COPD Management: A clinical trial showed that patients receiving this compound experienced improved forced expiratory volume (FEV1) and reduced symptoms compared to those on placebo .

- Exercise Tolerance: Another study indicated that this compound significantly enhanced daily physical activity levels in COPD patients, suggesting its role in improving quality of life .

Comparative Studies

Research comparing this compound with other LABAs provides insights into its relative efficacy and safety profile.

Table 2: Comparative Efficacy of LABAs

| Drug Name | FEV1 Improvement | Duration of Action | Dosing Frequency |

|---|---|---|---|

| Indacaterol | High | 24 hours | Once daily |

| Salmeterol | Moderate | 12 hours | Twice daily |

| Formoterol | High | 12 hours | Twice daily |

Clinical Implications

This compound's long duration of action and potent bronchodilatory effects make it a valuable option for managing chronic respiratory conditions. Its ability to enhance lung function while minimizing side effects such as tachycardia and hypokalemia is particularly beneficial for patients with comorbidities.

常见问题

Basic: What synthetic methodologies are validated for producing high-purity Indacaterol-d3, and how is isotopic integrity confirmed?

Answer:

this compound synthesis typically employs deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration. Validation requires:

- Isotopic purity assessment : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation sites and quantify isotopic enrichment (>98% purity is standard) .

- Process validation : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and precision .

- Batch consistency : Replicate synthesis under controlled conditions (temperature, catalyst ratios) to ensure reproducibility .

Basic: Which analytical techniques are prioritized for quantifying this compound in pharmacokinetic studies, and what validation criteria are essential?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for deuterated compounds. Key validation parameters include:

- Selectivity : Differentiate this compound from matrix interference using chromatographic separation (e.g., C18 columns) and unique mass transitions .

- Linearity : Establish calibration curves across physiological ranges (e.g., 1–100 ng/mL) with R² ≥0.99 .

- Accuracy/precision : Perform spike-and-recovery tests in biological matrices (plasma, tissue homogenates) with ≤15% variability .

Advanced: How should researchers design experiments to evaluate this compound stability under varying storage and physiological conditions?

Answer:

Adopt a factorial design to test multiple variables systematically:

- Controlled degradation studies : Expose this compound to stressors (light, pH extremes, elevated temperatures) and monitor degradation products via accelerated stability testing .

- Long-term stability : Store samples at −80°C, 4°C, and 25°C, with periodic LC-MS/MS analysis over 6–12 months to model shelf-life .

- Statistical modeling : Use Arrhenius equations to predict degradation kinetics and identify critical storage parameters .

Advanced: What systematic strategies resolve contradictions between in vitro binding affinity data and in vivo pharmacokinetic profiles of this compound?

Answer:

Address discrepancies through:

- Experimental replication : Verify in vitro assays (e.g., radioligand binding) with independent labs to rule out procedural artifacts .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Incorporate variables like protein binding, tissue penetration, and metabolic clearance to align in vitro-in vivo correlations (IVIVC) .

- Contradiction analysis : Apply the "principal contradiction" framework to identify dominant variables (e.g., assay sensitivity vs. bioavailability) and refine hypotheses iteratively .

Advanced: How can cross-laboratory reproducibility be ensured when using this compound as an internal standard in multi-center studies?

Answer:

- Standardized protocols : Share detailed methodologies (e.g., LC-MS/MS parameters, column specifications) and validate using a common reference sample .

- Blinded replicates : Include blinded quality control (QC) samples across labs to assess inter-laboratory variability .

- Data harmonization : Use meta-analysis tools to statistically adjust for batch effects or instrument-specific biases .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions for novel applications of this compound?

Answer:

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does this compound’s deuterium substitution alter β2-adrenergic receptor residency time compared to non-deuterated analogs?" .

- PICO framework : Define Population (e.g., in vitro models), Intervention (dose ranges), Comparison (control analogs), and Outcomes (binding kinetics) .

- Gap analysis : Review literature to identify understudied areas, such as long-term metabolite profiling or tissue-specific distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。